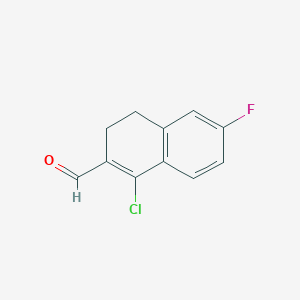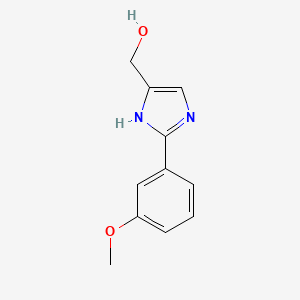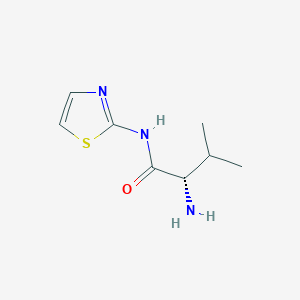
1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H8ClFO. This compound is part of the naphthalene family, characterized by its fused aromatic ring structure. The presence of chlorine and fluorine atoms in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses naphthalen-1(2H)-one as a starting material, which undergoes formylation in the presence of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Vilsmeier-Haack reaction remains a common laboratory method due to its efficiency and relatively mild conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed:
Oxidation: 1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorescent probes and imaging agents.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde largely depends on its application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in various transformations. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
- 1-Fluoro-3,4-dihydronaphthalene-2-carbaldehyde
- 1-Bromo-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde
Comparison: 1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can significantly affect its chemical properties and reactivity. Compared to its analogs, this compound may exhibit different reactivity patterns and stability, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C11H8ClFO |
|---|---|
Molecular Weight |
210.63 g/mol |
IUPAC Name |
1-chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H8ClFO/c12-11-8(6-14)2-1-7-5-9(13)3-4-10(7)11/h3-6H,1-2H2 |
InChI Key |
NLGBRZLXXSHALG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C2=C1C=C(C=C2)F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747469.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747475.png)

![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11747502.png)
![3-{[(4-ethoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11747509.png)
![{6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanide sodium](/img/structure/B11747516.png)
![1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11747522.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B11747523.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747533.png)
![3-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11747536.png)


